2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate is an organic compound with the molecular formula C12H4F6O3S and a molecular weight of 342.21 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 2-fluorobenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate exerts its effects is primarily through its ability to act as an electrophile in nucleophilic substitution reactions . The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles. This property is exploited in various synthetic applications to modify target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorophenyl methanesulfonate
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenylacetic acid
Uniqueness
Compared to similar compounds, 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate is unique due to the presence of both a pentafluorophenyl group and a fluorobenzenesulfonate group. This combination imparts distinct reactivity and stability, making it particularly useful in applications requiring robust and reactive fluorinated compounds.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6O3S/c13-5-3-1-2-4-6(5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCKDZJCUZYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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